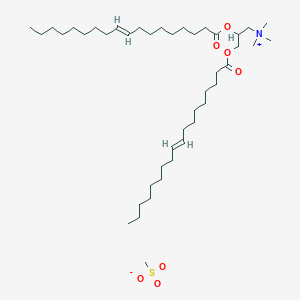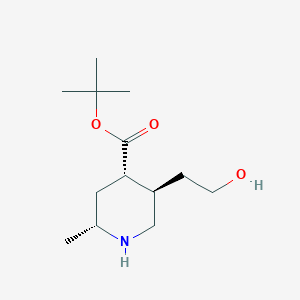![molecular formula C32H37N2NaO8S2 B12331386 sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12331386.png)
sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cyanine5 carboxylic acid is a water-soluble dye belonging to the cyanine family. It is primarily used for labeling peptides, proteins, and oligonucleotides in fluorescence imaging and other fluorescence-based biochemical analyses. This compound is known for its high photostability, broad pH tolerance, and excellent aqueous solubility, making it a versatile tool in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5 carboxylic acid is synthesized through a series of chemical reactions involving the condensation of indole derivatives with reactive intermediates. The synthesis typically involves the following steps:
Condensation Reaction: Indole derivatives are reacted with reactive intermediates such as aldehydes or ketones under acidic conditions to form the core cyanine structure.
Sulfonation: The core structure is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups, enhancing the water solubility of the dye.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine5 carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Sulfo-Cyanine5 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The dye can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the dye molecule.
Oxidation and Reduction: The dye can undergo redox reactions, altering its electronic properties and fluorescence characteristics.
Conjugation Reactions: It can form covalent bonds with biomolecules through reactions with functional groups such as amines, thiols, and hydroxyls.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or water.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Conjugation: Reagents such as N-hydroxysuccinimide esters or maleimides are used to facilitate conjugation with biomolecules.
Major Products
The major products formed from these reactions include labeled peptides, proteins, and oligonucleotides, which are used in various fluorescence-based assays and imaging techniques .
科学的研究の応用
Sulfo-Cyanine5 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and visualizing cellular components, proteins, and nucleic acids.
Medicine: Utilized in diagnostic assays, including immunoassays and molecular diagnostics, to detect biomarkers and pathogens.
作用機序
Sulfo-Cyanine5 carboxylic acid exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection and visualization of labeled molecules. The molecular targets include peptides, proteins, and nucleic acids, which are labeled through covalent conjugation. The pathways involved include energy transfer and fluorescence resonance energy transfer (FRET), enabling the study of molecular interactions and dynamics .
類似化合物との比較
Similar Compounds
- Sulfo-Cyanine3 carboxylic acid
- Sulfo-Cyanine7 carboxylic acid
- Cy5 carboxylic acid
Uniqueness
Sulfo-Cyanine5 carboxylic acid is unique due to its high photostability, broad pH tolerance, and excellent aqueous solubility. Compared to other cyanine dyes, it offers superior performance in fluorescence imaging and biochemical assays, making it a preferred choice for many researchers .
特性
分子式 |
C32H37N2NaO8S2 |
|---|---|
分子量 |
664.8 g/mol |
IUPAC名 |
sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
InChIキー |
WBMXXQYLCXUAFF-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B12331333.png)

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12331346.png)

![2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12331359.png)
![3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B12331372.png)


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12331392.png)
![1,2,5-Oxadiazol-3-amine, 4,4'-[5,5'-bi-1,2,4-oxadiazole]-3,3'-diylbis-](/img/structure/B12331393.png)
